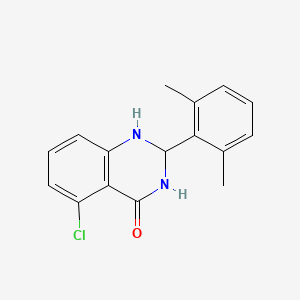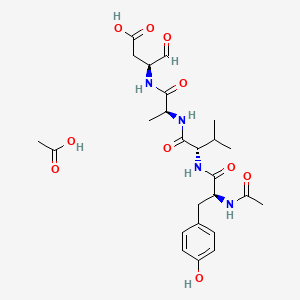
Ac-YVAD-CHO acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ac-YVAD-CHO acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The protected amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques such as preparative HPLC are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Ac-YVAD-CHO acetate primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, and scavengers such as triisopropylsilane (TIS).
Major Products: The major product formed from the synthesis of this compound is the desired peptide inhibitor. By-products may include truncated peptides and peptides with incomplete deprotection .
Wissenschaftliche Forschungsanwendungen
Ac-YVAD-CHO acetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and peptide-based inhibitors.
Biology: Employed in cell biology to investigate the role of caspase-1 in apoptosis and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of diagnostic assays and therapeutic interventions targeting inflammatory pathways
Wirkmechanismus
Ac-YVAD-CHO acetate exerts its effects by inhibiting caspase-1, a cysteine protease involved in the cleavage of pro-interleukin-1 beta to its active form. The compound binds to the active site of caspase-1, preventing the enzyme from processing its substrates. This inhibition leads to a decrease in the production of mature interleukin-1 beta and other pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Ac-DEVD-CHO: A selective inhibitor of caspase-3, used to study apoptosis.
Ac-WEHD-CHO: An inhibitor of caspase-1 with a different peptide sequence, used to compare the specificity and potency of caspase inhibitors.
Uniqueness: Ac-YVAD-CHO acetate is unique due to its high specificity for caspase-1 and its ability to inhibit the production of mature interleukin-1 beta. This specificity makes it a valuable tool for studying inflammatory pathways and developing therapeutic interventions targeting caspase-1 .
Eigenschaften
Molekularformel |
C25H36N4O10 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;acetic acid |
InChI |
InChI=1S/C23H32N4O8.C2H4O2/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15;1-2(3)4/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32);1H3,(H,3,4)/t13-,16-,18-,20-;/m0./s1 |
InChI-Schlüssel |
BWQDODQMGYONOO-HZUAXBBDSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C.CC(=O)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


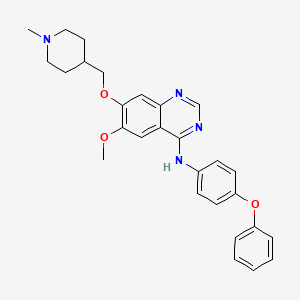
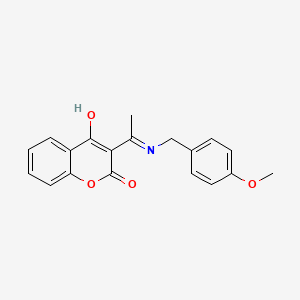
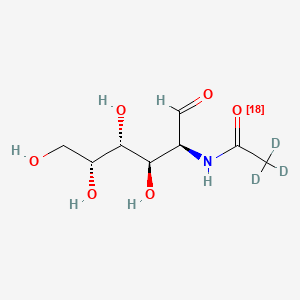
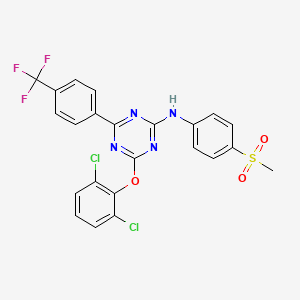
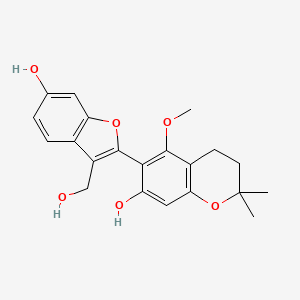
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
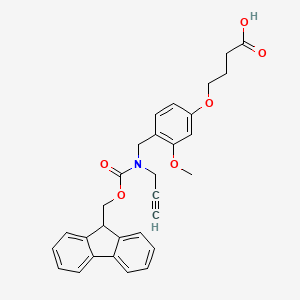
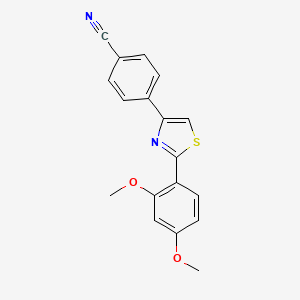
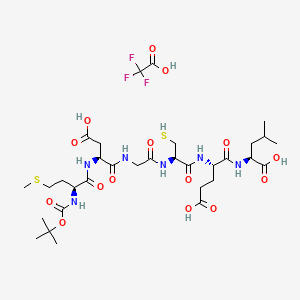
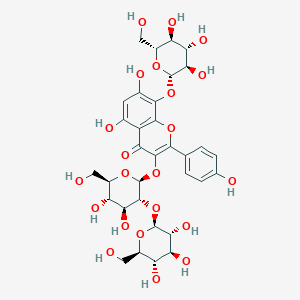
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
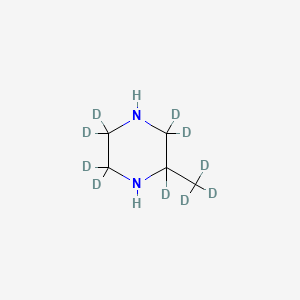
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
